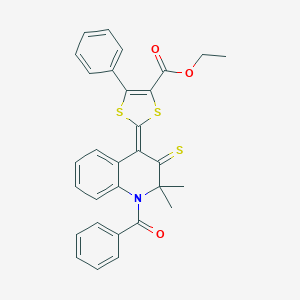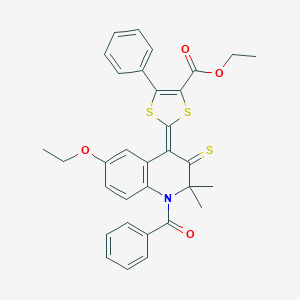![molecular formula C25H23BrN4 B402988 6-Bromo-2-[4-(2-méthylphényl)pipérazin-1-yl]-4-phénylquinazoline CAS No. 330676-78-3](/img/structure/B402988.png)
6-Bromo-2-[4-(2-méthylphényl)pipérazin-1-yl]-4-phénylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom, a piperazine ring substituted with a 2-methylphenyl group, and a phenyl group, making it a molecule of interest for various chemical and biological studies.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. This specific compound could be investigated for its ability to interact with various biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.
Mode of Action
Based on its structural similarity to other quinazoline derivatives, it may interact with its targets (like egfr and her2) and inhibit their activity . This inhibition could lead to changes in the cell signaling pathways, potentially leading to the suppression of cell growth and proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.
Piperazine Substitution: The piperazine ring is introduced by reacting the brominated quinazoline with 1-(2-methylphenyl)piperazine under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinazoline core or the bromine substituent, using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Dehalogenated products or reduced quinazoline derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylquinazoline: Lacks the bromine and piperazine substituents, making it less complex but also less versatile in terms of chemical reactivity.
6-Bromoquinazoline: Similar in having the bromine atom but lacks the piperazine and phenyl groups, which limits its biological activity.
2-[4-(2-Methylphenyl)piperazin-1-yl]quinazoline: Similar but lacks the bromine atom, which might affect its reactivity and biological properties.
Uniqueness
6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its combination of a bromine atom, a piperazine ring with a 2-methylphenyl group, and a phenyl group. This combination provides a unique set of chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4/c1-18-7-5-6-10-23(18)29-13-15-30(16-14-29)25-27-22-12-11-20(26)17-21(22)24(28-25)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGCBHEAMLCLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorophenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402906.png)


![2-(3,4-dichlorophenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402910.png)
![3-(3-bromophenyl)-5-(4-fluorophenyl)-4,6-dioxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-[1,3]-dioxoindane)](/img/structure/B402911.png)
![4-(Benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402914.png)

![2,4-Dimethylbenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402916.png)
![3-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402922.png)

![3-allyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B402925.png)
![ethyl 4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate](/img/structure/B402926.png)
![(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B402927.png)
